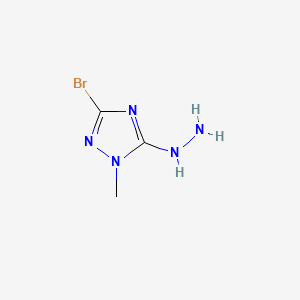

3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole (BHMT) is a heterocyclic compound that has been studied for its potential applications in biochemistry and physiology. BHMT is a member of the 1,2,4-triazole family of compounds which are characterized by their three-membered ring structure. BHMT has been studied for its potential applications in drug discovery, biochemistry, and physiology. Its unique properties make it an attractive research subject for scientists and researchers.

Scientific Research Applications

Synthesis and Reactivity

- Researchers have explored the synthesis of 5-hydrazine derivatives and their subsequent reactions with aromatic aldehydes and ketones, leading to the preparation of 5-ylidenehydrazinyl-3-bromo-1,2,4-triazoles containing a thi etanyl moiety. These compounds were characterized by NMR, IR spectra, and elemental analysis, although no activity was observed in the hexobarbital sleeping test and antibacterial activity assessments (Клен et al., 2018).

Nucleoside Analogues

- The ribosylation of triazole derivatives to afford protected triazole-nucleosides, which upon reaction with hydrazine hydrate, yielded 3-hydrazino-1,2,4-triazole derivatives. These intermediates, upon further reactions, generated novel triazolo[3,4-c]-1,2,4-triazole nucleosides, highlighting the compound's utility in nucleoside analogue synthesis (Mosselhi & Neidlein, 2009).

Antimicrobial and Antitumor Activities

- A study on the synthesis of triazole, oxadiazole, and thiadiazine derivatives with 3-bromo-5-hydrazino-1,2,4-triazole moieties showed that some of these compounds exhibited antimicrobial activity against various bacteria and fungi. The synthesis approach utilized hydrazine hydrate in the reaction schemes, indicating the compound's role in generating potentially bioactive molecules (Dawood et al., 2005).

Cyclisation Studies

- Cyclisation reactions involving 3-hydrazino-1,2,4-triazines and 3-hydrazino-1,2,4-triazoles were investigated, leading to the synthesis of triazolotriazines and triazolotriazoles. These studies reveal the compound's utility in constructing complex heterocyclic systems, which could have implications in various fields of chemical research (Gray & Stevens, 1976).

properties

IUPAC Name |

(5-bromo-2-methyl-1,2,4-triazol-3-yl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6BrN5/c1-9-3(7-5)6-2(4)8-9/h5H2,1H3,(H,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNUUAIXKGVBAPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)Br)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BrN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6-(Methoxymethyl)pyridin-2-yl]methanamine](/img/structure/B580255.png)

![5-Bromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B580261.png)

![4-Ethyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B580262.png)